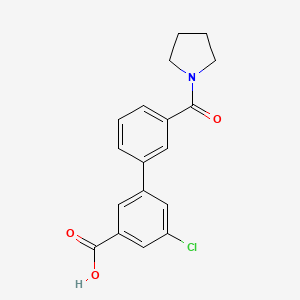
2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid, commonly referred to as CPB, is a chemical compound with a wide range of applications in the scientific research field. CPB has a molecular formula of C14H14ClNO3 and a molecular weight of 279.7 g/mol. CPB is a white crystalline solid that is insoluble in water and soluble in organic solvents. CPB is a common reagent used in organic synthesis and is widely used in laboratory experiments.
作用機序
The mechanism of action of CPB is not fully understood. However, it is believed that CPB acts as an inhibitor of certain enzymes and proteins, which can affect the activity of other enzymes and proteins in the cell. CPB also has the ability to bind to certain receptors, which can affect the activity of the cell.
Biochemical and Physiological Effects
CPB has been shown to have a variety of biochemical and physiological effects. In studies, CPB has been shown to inhibit the activity of certain enzymes and proteins, which can affect the activity of other enzymes and proteins in the cell. CPB has also been shown to bind to certain receptors, which can affect the activity of the cell. Additionally, CPB has been shown to have an anti-inflammatory effect and to reduce the production of certain cytokines.
実験室実験の利点と制限
The use of CPB in laboratory experiments has several advantages and limitations. One of the main advantages is its low cost and availability, as it is easily synthesized from readily available materials. Additionally, CPB has a wide range of applications, making it useful for a variety of experiments. However, CPB has several limitations. It is insoluble in water, making it difficult to use in aqueous solutions. Additionally, CPB has a relatively low solubility in organic solvents, making it difficult to use in organic solvents.
将来の方向性
There are a number of potential future directions for the use of CPB in laboratory experiments. One potential direction is the development of new methods for synthesizing CPB. Additionally, CPB could be used to study the structure and function of proteins and enzymes. Furthermore, CPB could be used to develop new drugs and compounds for use in medical applications. Finally, CPB could be used to study the effects of environmental pollutants on the body.
合成法
CPB can be synthesized by a method known as the Knoevenagel condensation. This method involves the reaction of an aldehyde or ketone with an active methylene compound, such as malononitrile, in the presence of a base, such as sodium hydroxide. The reaction produces a β-hydroxyketone, which can then be reacted with an aryl halide, such as chlorine, to form CPB.
科学的研究の応用
CPB is used in a variety of scientific research applications, including drug synthesis, organic synthesis, and biochemistry. In drug synthesis, CPB is used to synthesize a variety of drugs, such as antibiotics, antivirals, and antifungals. In organic synthesis, CPB is used in the synthesis of a variety of compounds, such as dyes, polymers, and surfactants. In biochemistry, CPB is used to study the structure and function of proteins and enzymes.
特性
IUPAC Name |
2-chloro-4-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-16-11-13(6-7-15(16)18(22)23)12-4-3-5-14(10-12)17(21)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYCIOASUBXJLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90692110 |
Source


|
| Record name | 3-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)benzoic acid | |
CAS RN |
1261995-78-1 |
Source


|
| Record name | 3-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90692110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














